3-(Dimethylphosphoryl)picolinonitrile

Description

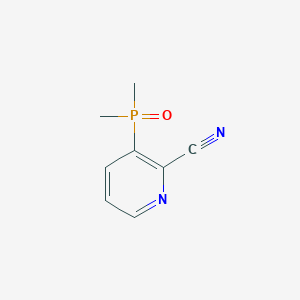

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-dimethylphosphorylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-5-10-7(8)6-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNZISMPSNOOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry and Ligand Applications of 3 Dimethylphosphoryl Picolinonitrile

Ligand Design Principles and Chelation Properties of 3-(Dimethylphosphoryl)picolinonitrile

The structural features of this compound suggest a promising candidate for chelation, a process where a single ligand binds to a central metal atom at two or more points.

Elucidation of Bidentate Coordination Modes (Nitrogen from Pyridine (B92270) Ring and Oxygen from Phosphoryl Group)

The molecular architecture of this compound inherently possesses two potential donor atoms for metal coordination: the nitrogen atom of the pyridine ring and the oxygen atom of the phosphoryl group. This arrangement strongly indicates the potential for bidentate chelation, forming a stable five-membered ring with a coordinated metal ion. The lone pair of electrons on the pyridine nitrogen and the polarized oxygen of the P=O bond are well-positioned to act as Lewis bases, donating electron density to a Lewis acidic metal center.

Analysis of Steric and Electronic Influences on Metal Binding Affinity

The binding affinity of this compound for various metal ions would theoretically be governed by a combination of steric and electronic factors.

Steric Influences: The dimethyl groups attached to the phosphorus atom could exert steric hindrance, potentially influencing the approach of bulky metal ions or affecting the geometry of the resulting complex. The rigidity of the pyridine ring would also play a role in defining the bite angle of the chelate, which could favor coordination with metal ions of a specific size.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. However, specific reports on the successful synthesis and characterization of such complexes are not readily found in the current body of scientific literature.

Complexation with Transition Metals (e.g., Cr, Co, Ni, Mn, Cu)

Based on the known coordination chemistry of similar phosphine (B1218219) oxide and pyridine-containing ligands, it can be postulated that this compound would form stable complexes with a variety of first-row transition metals. The specific stoichiometry and geometry of these complexes would depend on the metal ion, its oxidation state, and the reaction conditions. Techniques such as infrared (IR) spectroscopy would be crucial in confirming the coordination of the phosphoryl oxygen (indicated by a shift in the P=O stretching frequency) and the pyridine nitrogen.

Complexation with Lanthanides and Actinides (e.g., Gd(III))

The oxophilic nature of lanthanide and actinide ions suggests a strong affinity for the phosphoryl oxygen donor of this compound. These f-block elements are known for their high coordination numbers and preference for hard donor atoms. The bidentate nature of the ligand could lead to the formation of complexes with interesting photoluminescent or magnetic properties, a common area of investigation for lanthanide and actinide coordination compounds.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are indispensable tools for elucidating the structure and bonding in metal complexes. For complexes of this compound, vibrational, electronic, and nuclear magnetic resonance spectroscopies provide detailed insights into the coordination environment.

Vibrational Spectroscopy (e.g., FTIR) for Donor Atom Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying which donor atoms of a ligand are involved in coordination with a metal ion. In this compound, the primary potential donor sites are the nitrogen atom of the pyridine ring, the nitrogen atom of the nitrile group, and the oxygen atom of the phosphoryl group.

Coordination of a metal ion to one of these sites induces a shift in the vibrational frequency of the associated functional group. For instance, coordination to the pyridine nitrogen typically results in a shift of the C=N and C=C stretching vibrations of the aromatic ring to higher frequencies. researchgate.netnih.gov Similarly, if the nitrile nitrogen is involved in bonding, the ν(C≡N) stretching frequency, which appears in a distinct region of the spectrum, would be altered.

Crucially, the P=O stretching vibration is highly sensitive to its chemical environment. In the free ligand, this vibration appears at a characteristic frequency. Upon coordination of the phosphoryl oxygen to a metal center, a significant shift to a lower wavenumber (red shift) is expected due to the weakening of the P=O double bond. researchgate.net This phenomenon is a diagnostic indicator of the participation of the phosphoryl group in the coordination sphere. By comparing the FTIR spectrum of the free ligand with that of its metal complexes, the specific donor atoms involved in the metal-ligand bond can be unequivocally identified.

Table 1: Representative FTIR Spectral Shifts Upon Coordination

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift upon Coordination |

|---|---|---|

| P=O stretch | ~1200-1300 cm⁻¹ | Decrease (Red Shift) |

| C≡N stretch | ~2220-2240 cm⁻¹ | Shift (Increase or Decrease) |

| Pyridine ring vibrations | ~1400-1600 cm⁻¹ | Increase (Blue Shift) |

| M-O/M-N vibrations | < 600 cm⁻¹ | Appearance of new bands |

Electronic Spectroscopy (e.g., UV-Vis) for Ligand Field Characterization

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic structure of metal complexes and the nature of the ligand field. The absorption of UV or visible light by a coordination compound promotes electrons from lower energy orbitals to higher energy orbitals.

In complexes of this compound, two main types of electronic transitions are typically observed:

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the transfer of an electron from an orbital that is primarily ligand-based to an orbital that is primarily metal-based.

d-d Transitions: In complexes of transition metals with partially filled d-orbitals, electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital. The energy of these transitions is influenced by the strength of the ligand field.

By analyzing the positions and intensities of the absorption bands in the UV-Vis spectrum, the ligand field splitting parameters can be determined. bath.ac.uk This allows for the characterization of this compound as a weak-field or strong-field ligand and provides insight into the geometry of the complex. The spectrochemical series can be used to compare the ligand field strength of this compound with that of other common ligands. bath.ac.uk

Nuclear Magnetic Resonance (NMR) Studies of Complex Formation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the formation and structure of metal complexes in solution. Both ¹H, ¹³C, and ³¹P NMR are particularly informative for complexes of this compound.

Upon coordination to a metal ion, the chemical shifts of the protons and carbons in the ligand will change due to the alteration of the electronic environment. The magnitude and direction of these shifts can provide information about the proximity of these nuclei to the metal center.

³¹P NMR is especially useful for this class of compounds. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination state. researchgate.netresearchgate.net A significant downfield or upfield shift in the ³¹P NMR spectrum upon addition of a metal salt to a solution of the ligand is a clear indication of the involvement of the phosphoryl group in complex formation. For paramagnetic metal complexes, the NMR signals may be significantly broadened or shifted due to the influence of the unpaired electrons. nih.gov Dynamic NMR techniques can also be employed to study the kinetics of ligand exchange and other dynamic processes in solution. rsc.org

Thermodynamic and Kinetic Stability of Metal-3-(Dimethylphosphoryl)picolinonitrile Complexes

The stability of a metal complex is a crucial factor that determines its utility. Stability can be considered from both thermodynamic and kinetic perspectives.

Thermodynamic stability refers to the extent to which a complex will form under equilibrium conditions. It is quantified by the stability constant (or formation constant), β. A large stability constant indicates that the complex is thermodynamically favorable. rsc.org The stability of metal complexes with this compound will depend on several factors, including:

The nature of the metal ion (e.g., its charge, size, and electron configuration).

The chelate effect, if the ligand acts as a bidentate or tridentate ligand.

The pH of the solution.

Potentiometric titrations are a common experimental method for determining stability constants. nih.govchemijournal.com

Kinetic stability , on the other hand, refers to the rate at which a complex undergoes ligand exchange or decomposition. A complex that is thermodynamically stable may not necessarily be kinetically inert (slow to react). The kinetic lability or inertness of a complex is influenced by the electronic structure of the metal ion and the steric properties of the ligands.

Redox Properties of Metal Centers within Coordination Compounds

The redox properties of a metal center can be significantly altered upon coordination to a ligand. Cyclic voltammetry and other electrochemical techniques are used to study the oxidation and reduction potentials of metal complexes. The coordination of this compound to a redox-active metal center can influence its redox potential in several ways:

Electron-donating or -withdrawing nature of the ligand: The phosphoryl and pyridine groups can modulate the electron density at the metal center, thereby making it easier or more difficult to oxidize or reduce.

Stabilization of specific oxidation states: The ligand may preferentially bind to and stabilize a particular oxidation state of the metal, thus shifting the redox potential.

By studying the electrochemical behavior of these complexes, it is possible to tune the redox properties of the metal center for applications in catalysis, sensing, or materials science. nih.gov

Computational Methodologies in the Study of 3 Dimethylphosphoryl Picolinonitrile

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for studying the electronic structure of many-body systems. Its application to 3-(Dimethylphosphoryl)picolinonitrile allows for a detailed exploration of its intrinsic molecular properties.

A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. This process is crucial for understanding the ligand's preferred shape and how it might interact with other molecules, including metal ions.

When this compound acts as a ligand to form metal complexes, DFT is employed to optimize the geometry of the entire complex. This reveals how the coordination to a metal center affects the ligand's own geometry and provides insights into the coordination environment of the metal ion, such as the coordination number and the geometry of the complex (e.g., tetrahedral, square planar, or octahedral). Conformational analysis, an extension of geometry optimization, explores different spatial arrangements of the molecule (conformers) and their relative energies, which is particularly important for flexible molecules.

Illustrative Data Table for Optimized Geometry Parameters:

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | P=O | 1.48 Å |

| P-C(aryl) | 1.80 Å | |

| C≡N | 1.15 Å | |

| C-C(pyridine ring) | 1.39 Å (average) | |

| Bond Angle | O=P-C(aryl) | 115° |

| C(aryl)-P-C(methyl) | 108° | |

| Dihedral Angle | C-C-P=O | 30° |

This table presents hypothetical yet representative values for bond lengths and angles of this compound based on typical DFT calculations for similar organophosphorus compounds.

The electronic properties of a molecule are governed by its molecular orbitals. DFT calculations provide valuable information about the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule most likely to be involved in chemical reactions. For this compound, the HOMO is often localized on the phosphoryl and pyridine (B92270) moieties, while the LUMO may be distributed over the picolinonitrile ring system.

Illustrative Data Table for Electronic Properties:

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

This table contains representative energy values for the frontier molecular orbitals of this compound, derived from DFT studies on analogous aromatic phosphine (B1218219) oxides.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical spectra can be compared with experimentally measured spectra to confirm the molecular structure and to aid in the assignment of spectral bands to specific molecular motions (e.g., stretching, bending). For organophosphorus compounds, characteristic vibrational frequencies, such as the P=O stretching frequency, are of particular interest.

Illustrative Data Table for Key Vibrational Frequencies:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Illustrative) | Experimental Wavenumber (cm⁻¹, Typical Range) |

| C≡N stretch | 2235 | 2220-2240 |

| P=O stretch | 1250 | 1150-1300 |

| Pyridine ring stretch | 1580 | 1570-1600 |

| C-H stretch (aromatic) | 3050 | 3000-3100 |

This table showcases a comparison of hypothetical calculated vibrational frequencies for this compound with typical experimental ranges for the respective functional groups.

Understanding the distribution of electron density within a molecule is key to comprehending its polarity, reactivity, and intermolecular interactions. DFT calculations can be used to compute various measures of atomic charges, such as Mulliken charges or Natural Bond Orbital (NBO) charges. This analysis reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the oxygen atom of the phosphoryl group is expected to carry a significant negative charge, making it a primary site for coordination to metal ions.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Solution Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of processes such as conformational changes, diffusion, and interactions with a solvent.

For this compound, MD simulations are particularly useful for studying its interactions with metal ions in a solution. By simulating the ligand and a metal ion in a box of solvent molecules (e.g., water), one can observe the coordination process, the stability of the resulting complex, and the role of the solvent in these interactions. MD can provide insights into the coordination dynamics, such as the exchange of solvent molecules from the metal's coordination sphere with the ligand.

Molecular Docking Studies for Predictive Binding Affinity and Interaction Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to a protein's active site.

In the context of this compound, molecular docking could be employed to predict its binding affinity and interaction modes with specific biological targets, such as enzymes or receptors. The docking process involves placing the ligand in various orientations and conformations within the binding site of the protein and scoring these poses based on a scoring function that estimates the binding energy. The results of molecular docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecule's potential biological activity and for the rational design of new compounds with improved properties.

Illustrative Data Table for Molecular Docking Results:

| Target Protein (Hypothetical) | Binding Affinity (kcal/mol, Illustrative) | Key Interacting Residues (Hypothetical) |

| Kinase A | -7.5 | Lys72, Glu91, Asp184 |

| Metalloproteinase B | -8.2 | His201, His205, Glu202 |

This table provides hypothetical molecular docking results for this compound against illustrative protein targets, highlighting potential binding affinities and key amino acid interactions.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in Complexation and Catalysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become a cornerstone in the elucidation of complex reaction mechanisms at the molecular level. nih.govrsc.org For this compound, which possesses both a phosphorus center and a nitrile group, these calculations can provide critical insights into its behavior as a ligand in coordination chemistry and its potential role in catalysis. psu.edugessnergroup.com

The dual functionality of this compound, with a hard nitrogen donor from the nitrile and a softer phosphorus donor from the dimethylphosphoryl group, makes it a versatile ligand for various metal centers. Understanding the thermodynamics and kinetics of its complexation with different metals is crucial for designing novel catalysts. Quantum chemical calculations can be employed to model the reaction pathways of complex formation. This involves identifying the transition states and intermediates, and calculating the activation energies and reaction energies. nih.gov

A significant aspect of such studies is the analysis of the ligand's electronic effects. The electron-donating or -withdrawing nature of the dimethylphosphoryl and picolinonitrile moieties can be quantified through computational methods. This information is vital for tuning the reactivity of the metal center in a catalytic process. For example, a more electron-donating ligand can increase the electron density on the metal, potentially enhancing its reactivity in oxidative addition steps. psu.edu

The table below illustrates a hypothetical set of calculated energetic parameters for the complexation of this compound with different transition metals, which could be obtained through DFT calculations.

| Metal Ion | Coordination Mode | Complexation Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Pd(II) | P, N - bidentate | -25.8 | 8.2 |

| Pt(II) | P, N - bidentate | -28.1 | 7.5 |

| Rh(I) | P - monodentate | -15.3 | 12.1 |

| Cu(I) | N - monodentate | -12.5 | 15.4 |

This table is illustrative and contains hypothetical data to demonstrate the type of information that can be generated from quantum chemical calculations.

Computational Prediction of Coordination Geometries and Ligand Field Parameters

The versatile nature of this compound allows for various coordination modes, including monodentate coordination through either the phosphorus or the nitrogen atom, as well as bidentate chelation. Computational modeling can determine the most stable coordination geometry for a given metal ion by comparing the energies of different possible isomers. cardiff.ac.uk These predictions are crucial for interpreting experimental data from techniques like X-ray crystallography and for understanding the steric influences of the ligand on the catalytic reaction. nih.gov

Furthermore, computational methods can be used to predict ligand field parameters, which describe the electronic structure of the d-orbitals of the metal center in the presence of the ligand. Time-dependent DFT (TD-DFT) calculations, for example, can be used to simulate the electronic absorption spectra of the metal complexes. nih.gov From these simulated spectra, it is possible to extract key ligand field parameters such as the crystal field splitting energy (10Dq). This parameter provides a measure of the strength of the interaction between the metal and the ligand and is directly related to the color and magnetic properties of the complex.

Below is an example of a data table showcasing predicted coordination geometries and ligand field parameters for hypothetical complexes of this compound.

| Metal Complex | Predicted Geometry | Key Bond Length (Å) | Calculated 10Dq (cm⁻¹) |

| [Pd(3-DPPN)Cl₂] | Square Planar | Pd-P: 2.25, Pd-N: 2.05 | 21,500 |

| [Rh(3-DPPN)(CO)₂Cl] | Square Planar | Rh-P: 2.30 | 24,000 |

| [Cu(3-DPPN)₂]⁺ | Tetrahedral | Cu-N: 2.01 | 9,800 |

| [Fe(3-DPPN)₃]²⁺ | Octahedral | Fe-P: 2.28, Fe-N: 1.98 | 15,200 |

Note: "3-DPPN" is used as an abbreviation for this compound. This table is illustrative and contains hypothetical data.

Reactivity and Transformations of 3 Dimethylphosphoryl Picolinonitrile

Reactions at the Nitrile Group (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations. Due to the significant electronegativity difference between carbon and nitrogen, the nitrile carbon is electrophilic and susceptible to nucleophilic attack.

Hydrolysis: Under acidic or basic conditions, the nitrile group of 3-(Dimethylphosphoryl)picolinonitrile can be hydrolyzed. This reaction typically proceeds in a stepwise manner, first yielding 3-(Dimethylphosphoryl)picolinamide, which can then be further hydrolyzed to 3-(Dimethylphosphoryl)picolinic acid upon heating. The specific conditions, such as temperature and the concentration of the acid or base, can be controlled to selectively isolate either the intermediate amide or the final carboxylic acid product. For instance, studies on the hydrolysis of other cyanopyridines have shown that selective production of the amide or the carboxylic acid is feasible by controlling reaction conditions.

Reduction: The nitrile group is readily reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will convert the nitrile to a (3-(Dimethylphosphoryl)pyridin-2-yl)methanamine. The reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve a partial reduction, yielding 3-(Dimethylphosphoryl)picolinaldehyde after a workup step.

Cycloaddition: The carbon-nitrogen triple bond of the nitrile can participate as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. mdpi.com This reaction allows for the construction of five-membered heterocyclic rings. For example, reaction with an azide (B81097) (R-N₃) would yield a tetrazole derivative, while reaction with a nitrile oxide (R-CNO) would form an oxadiazole. While the unactivated cyano group is generally a poor dienophile, its participation in such reactions can be facilitated by the electronic properties of the molecule or by catalysis. nih.gov

Table 1: Predicted Reactions at the Nitrile Group This table is based on the general reactivity of aromatic nitriles.

| Reaction Type | Reagents | Predicted Product |

| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (mild conditions) | 3-(Dimethylphosphoryl)picolinamide |

| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (strong conditions, heat) | 3-(Dimethylphosphoryl)picolinic acid |

| Reduction (Complete) | 1. LiAlH₄, 2. H₂O | (3-(Dimethylphosphoryl)pyridin-2-yl)methanamine |

| Reduction (Partial) | 1. DIBAL-H, 2. H₂O | 3-(Dimethylphosphoryl)picolinaldehyde |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), NH₄Cl | 5-(3-(Dimethylphosphoryl)pyridin-2-yl)-1H-tetrazole |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in this compound is significantly deactivated towards electrophilic attack and activated towards nucleophilic attack due to the presence of the electronegative ring nitrogen and two powerful electron-withdrawing substituents.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is much less reactive than benzene (B151609) towards electrophiles. wikipedia.org The ring nitrogen and the two substituents (-CN and -P(O)(CH₃)₂) withdraw electron density from the ring, making it a very poor nucleophile. numberanalytics.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen would be protonated, which further increases the deactivation of the ring. youtube.comrsc.org Therefore, electrophilic aromatic substitution on this compound is expected to be extremely difficult and would require harsh reaction conditions, if it proceeds at all. libretexts.orgmasterorganicchemistry.com If a reaction were forced, substitution would be predicted to occur at the C-4 or C-6 positions, which are meta to the existing substituents relative to each other. An alternative strategy to functionalize the ring via an electrophilic-like manner involves first forming the Pyridine N-oxide, which activates the ring, followed by the substitution reaction and subsequent deoxygenation. wikipedia.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para (C-2 and C-4) to the ring nitrogen. stackexchange.comyoutube.com In this compound, the C-2 position is already substituted. The presence of strong electron-withdrawing groups further activates the ring for nucleophilic attack. A nucleophile could potentially attack the C-4 or C-6 positions, displacing a suitable leaving group if one were present at those positions. In the absence of a leaving group, nucleophilic addition can occur, as seen in reactions of other highly electron-deficient pyridines. encyclopedia.pub For example, a strong nucleophile like an organolithium reagent or an amide anion could add to the C-4 or C-6 position. The stability of the resulting anionic intermediate (a Meisenheimer-like complex) is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom and the electron-withdrawing substituents. stackexchange.comnih.govyoutube.com

Table 2: Predicted Aromatic Substitution Reactivity

| Reaction Type | Position | Reactivity | Rationale |

| Electrophilic | C-4, C-5, C-6 | Very Low | Severe deactivation by ring nitrogen and two electron-withdrawing groups (-CN, -P(O)Me₂). Protonation of nitrogen under acidic conditions further deactivates the ring. |

| Nucleophilic | C-4, C-6 | High | Activation by ring nitrogen and strong electron-withdrawing groups. Attack at these positions allows for delocalization of negative charge onto the ring nitrogen. |

Transformations Involving the Dimethylphosphoryl Moiety

The dimethylphosphoryl group [-(P=O)(CH₃)₂] is generally stable but can undergo specific transformations.

The phosphorus-carbon (P-C) bond is strong and typically resistant to cleavage. However, under very harsh acidic or basic conditions, hydrolysis could potentially lead to the cleavage of this bond, yielding 2-cyanopyridine (B140075) and dimethylphosphinic acid. Reviews on the hydrolysis of phosphinates and phosphonates indicate that such reactions are challenging and often require severe conditions. nih.govmdpi.comresearchgate.net

The phosphoryl (P=O) bond is highly polarized and strong. Reduction of the P=O group to a phosphine (B1218219) is a difficult transformation that requires potent reducing agents, such as silanes (e.g., trichlorosilane). The reactivity of the P-methyl groups is generally low, though they could potentially undergo reactions such as deprotonation with a very strong base followed by reaction with an electrophile, although this is less common for phosphoryl compounds compared to phosphonium (B103445) salts.

Ligand Exchange Reactions in Metal Complexes

This compound possesses multiple potential coordination sites: the phosphoryl oxygen, the pyridine nitrogen, and the nitrile nitrogen. This makes it a potentially versatile ligand in coordination chemistry. The phosphoryl oxygen is a hard donor, while the pyridine nitrogen is a borderline donor. This combination could allow the molecule to act as a bidentate N,O-chelating ligand, forming a stable five-membered ring with a metal center.

Phosphine oxides are known to be relatively weak Lewis bases, and when coordinated to a metal, they can often be displaced by stronger ligands in a ligand exchange reaction. researchgate.net If this compound were part of a metal complex, the introduction of a stronger ligand, such as a phosphine or a bidentate amine, could lead to its displacement. The relative lability of the phosphoryl-metal bond compared to a potentially stronger pyridine-metal bond could lead to hemilabile behavior, where the phosphoryl group reversibly dissociates to open up a coordination site for a substrate in a catalytic cycle.

Photochemical Reactivity and Excited State Dynamics

The photochemical behavior of this compound is expected to be influenced by its aromatic N-heterocyclic structure and the presence of the organophosphorus group. Upon absorption of UV light, the molecule will be promoted to an electronically excited state. The subsequent de-excitation pathways determine its photochemical reactivity. rsc.org

For many organophosphorus compounds, a common photochemical reaction is the cleavage of the carbon-phosphorus bond. mdpi.com Irradiation of this compound could potentially lead to homolytic cleavage of the C-P bond, generating a pyridyl radical and a dimethylphosphoryl radical. These reactive intermediates could then engage in subsequent reactions with the solvent or other species present.

The excited state dynamics are likely to involve intramolecular charge transfer (ICT) processes, given the presence of the electron-withdrawing phosphoryl and nitrile groups on the pyridine ring. chemrxiv.org Following photoexcitation, electron density may shift from the pyridine ring to the substituents, or vice versa, creating a transient state with significant charge separation. The relaxation from this excited state can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways, including chemical reactions or energy transfer. Spectroscopic studies on related N-heterocyclic and organophosphorus systems have been used to probe these ultrafast processes. acs.orgnih.gov

Advanced Research Applications of 3 Dimethylphosphoryl Picolinonitrile and Its Complexes

Role in Homogeneous Catalysis

Homogeneous catalysis relies on catalysts that are in the same phase as the reactants, often involving soluble metal-ligand complexes. The design of the ligand is critical to the catalyst's performance, influencing its activity, selectivity, and stability.

Metal-Catalyzed Cross-Coupling Reactions

While there is a vast body of research on ligands for metal-catalyzed cross-coupling reactions, such as those involving palladium, nickel, and copper, specific studies employing 3-(Dimethylphosphoryl)picolinonitrile are not prominent in the available literature. In principle, the nitrogen of the pyridine (B92270) ring and the oxygen of the phosphoryl group could chelate to a metal center, potentially influencing the catalytic cycle of reactions like Suzuki-Miyaura or Heck couplings. The electronic properties of the dimethylphosphoryl group could modulate the electron density at the metal center, thereby affecting the rates of oxidative addition and reductive elimination.

Asymmetric Catalysis and Chiral Ligand Design

The development of chiral ligands is fundamental to asymmetric catalysis, aiming to produce one enantiomer of a chiral product selectively. nih.govresearchgate.net For this compound to be used in this context, it would typically require modification to introduce chiral centers, for instance, by using chiral phosphine (B1218219) oxides or by incorporating chiral substituents on the pyridine ring. As an achiral molecule in its parent form, its direct application in asymmetric catalysis would be limited, though it could serve as a precursor for more complex chiral ligands.

Hydrogenation and Oxidation Catalysis

In hydrogenation and oxidation catalysis, ligands play a key role in activating the metal center and influencing the reaction's selectivity. The picolinonitrile moiety, upon coordination to a metal, could potentially participate in catalytic cycles for these transformations. For example, nitrile groups can undergo hydrogenation, and the phosphorus center could influence the electronic environment of the metal catalyst. nih.govnih.gov However, specific examples and detailed mechanistic studies involving this compound in these catalytic applications are not described in the surveyed literature.

Contributions to Materials Science

The unique combination of organic and inorganic features in this compound suggests its potential as a building block in materials science.

Design of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to materials with novel functionalities. nih.govmdpi.com The phosphoryl group in this compound could serve as a coordination site for metal ions or as a point of attachment to inorganic frameworks like silica or metal-organic frameworks (MOFs). The organic picolinonitrile part could then impart specific properties, such as luminescence or thermal stability, to the resulting hybrid material.

Development of Optoelectronic and Electronic Materials

Organic molecules with conjugated π-systems and heteroatoms are of great interest for applications in optoelectronic and electronic devices. rsc.orgucm.es The pyridine ring in this compound is a π-conjugated system. While the dimethylphosphoryl group is not directly conjugated, its strong electron-withdrawing nature could influence the electronic properties of the pyridine ring. This could make the compound or polymers derived from it potentially useful as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as sensitizers in solar cells, although specific research to this effect is not currently available.

Framework Materials and Porous Architectures

The unique structural characteristics of this compound, which feature a pyridine ring for coordination, a nitrile group, and a phosphoryl group, suggest its potential as a versatile ligand in the construction of metal-organic frameworks (MOFs) and other porous coordination polymers. MOFs are a class of crystalline materials in which metal ions or clusters are connected by organic ligands to form one-, two-, or three-dimensional structures. These materials are of significant interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for applications in gas storage, separation, and catalysis.

The pyridine nitrogen and the oxygen atom of the phosphoryl group in this compound can act as coordination sites for metal ions, potentially leading to the formation of robust and intricate framework structures. The presence of the nitrile group could also allow for post-synthetic modification of the framework, introducing additional functionality.

While specific research on the use of this compound in the synthesis of MOFs is not yet prevalent in the literature, the broader field of phosphine oxide-containing ligands in coordination polymers is an active area of research. The phosphoryl group is known for its strong coordinating ability, which can contribute to the stability of the resulting frameworks.

The potential applications of MOFs constructed from this compound and its derivatives could span several areas:

Gas Storage and Separation: The porous nature of these materials could allow for the selective adsorption and storage of gases such as hydrogen, carbon dioxide, and methane.

Catalysis: The metal centers within the framework could act as catalytic sites, and the ligand itself could be designed to participate in catalytic reactions.

Sensing: The frameworks could be designed to change their physical or chemical properties in the presence of specific analytes, forming the basis for chemical sensors.

The following table summarizes the potential advantages of using this compound as a ligand in the construction of framework materials.

| Feature of this compound | Potential Advantage in Framework Materials |

| Pyridine Ring | Provides a well-defined coordination site for metal ions. |

| Dimethylphosphoryl Group | Offers a strong coordination site, enhancing framework stability. |

| Picolinonitrile Moiety | Allows for potential post-synthetic modification to introduce further functionality. |

| Rigidity of the Ligand | Can lead to the formation of predictable and robust framework structures. |

Advanced Sensing and Detection Systems

The molecular structure of this compound incorporates functionalities that are well-suited for the development of advanced sensing and detection systems. The pyridine ring and the phosphoryl group can act as binding sites for specific analytes, while the picolinonitrile moiety can be part of a signaling unit, for instance, through changes in its fluorescence.

Metal-Based Fluorescent Probes for Specific Analytes

Metal-based fluorescent probes are molecules that can signal the presence of a specific analyte through a change in their fluorescence intensity or wavelength upon binding to the analyte. The design of such probes often involves a fluorophore (the signaling unit) and a receptor (the binding unit). In the case of this compound, the picolinonitrile part of the molecule could potentially act as a fluorophore, while the phosphoryl group and the pyridine nitrogen can serve as a binding site for metal ions.

Upon coordination of a metal ion to the phosphoryl group and the pyridine nitrogen, the electronic properties of the picolinonitrile moiety could be altered, leading to a change in its fluorescence. This change can be either a "turn-on" or a "turn-off" response, depending on the nature of the metal ion and the specific design of the probe.

Research on similar phosphine oxide-containing fluorescent sensors has demonstrated their utility in detecting various metal ions. For example, phosphine oxide-based sensors have been developed for the selective detection of Fe(III) and Al(III) ions. These sensors often exhibit high selectivity and sensitivity, with detection limits in the micromolar to nanomolar range.

The potential of this compound as a fluorescent probe is summarized in the table below.

| Analyte | Potential Sensing Mechanism | Expected Outcome |

| Metal Ions (e.g., Fe³⁺, Al³⁺) | Coordination to the phosphoryl group and pyridine nitrogen, leading to a change in the electronic structure of the picolinonitrile moiety. | Fluorescence "turn-on" or "turn-off" response, or a shift in the emission wavelength. |

| Other Small Molecules | Interaction with the phosphoryl group through hydrogen bonding or other non-covalent interactions. | Change in fluorescence intensity or lifetime. |

Electrochemical Sensors

Electrochemical sensors are devices that detect a specific analyte by converting a chemical signal into an electrical signal. The surface of the electrode in an electrochemical sensor is typically modified with a material that can selectively interact with the target analyte.

This compound and its complexes could be used to modify electrode surfaces for the development of electrochemical sensors. The phosphoryl group can provide a binding site for the analyte, and this binding event can lead to a change in the electrochemical properties of the modified electrode, such as its capacitance, impedance, or redox potential.

For instance, a sensor for a specific metal ion could be developed by immobilizing this compound on an electrode surface. The binding of the metal ion to the phosphoryl group would alter the electrical properties at the electrode-solution interface, which could be measured as the sensing signal.

While specific applications of this compound in electrochemical sensors have not been extensively reported, the use of phosphine oxides and related compounds in this field is an area of growing interest. The strong coordinating ability of the phosphoryl group makes it an attractive functional group for the design of selective recognition elements in electrochemical sensors.

Exploration as a Synthetic Building Block in Complex Organic Molecule Construction

This compound is a valuable synthetic building block for the construction of more complex organic molecules, particularly in the fields of medicinal chemistry and materials science. myskinrecipes.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

The phosphine oxide group can enhance the binding selectivity of molecules to biological targets, making it a useful feature in the design of kinase inhibitors and other pharmaceuticals. myskinrecipes.com The pyridine ring and the nitrile group can also participate in a variety of organic reactions, allowing for the construction of diverse molecular architectures.

Some of the potential synthetic transformations involving this compound include:

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, providing access to a wide range of functional groups.

Functionalization of the Pyridine Ring: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional substituents.

Coordination Chemistry: The pyridine nitrogen and the phosphoryl oxygen can coordinate to metal centers, enabling the synthesis of metal complexes with interesting catalytic or photophysical properties.

The role of this compound as an intermediate in the synthesis of pharmaceuticals and agrochemicals highlights its importance as a versatile building block in organic synthesis. myskinrecipes.com

Future Perspectives and Challenges in Phosphorylpicolinonitrile Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A primary challenge in advancing phosphoryl picolinonitrile chemistry is the development of synthetic routes that are not only efficient but also environmentally benign. Traditional methods for creating phosphorus-carbon and phosphorus-heteroatom bonds often rely on hazardous reagents and energy-intensive processes. rsc.org The future in this area will depend on the adoption and refinement of green chemistry principles. rsc.org

Key areas for future development include:

Catalytic C-P Bond Formation: Moving away from stoichiometric reagents towards catalytic methods for introducing the phosphoryl group onto the picolinonitrile ring is crucial. This includes exploring metal-catalyzed cross-coupling reactions, such as variants of the Hirao reaction, under milder conditions. taylorandfrancis.com

Atom Economy and Waste Reduction: Future synthetic strategies must prioritize atom economy, minimizing the generation of toxic byproducts. rsc.org This involves designing reactions where most of the atoms from the reactants are incorporated into the final product. One-pot or telescoping synthesis protocols, which reduce waste, cost, and time, represent a promising eco-friendly approach. researchgate.net

Alternative Energy Sources: The use of alternative energy sources like sonochemistry and microwave irradiation can lead to shorter reaction times and improved yields, contributing to more sustainable processes. researchgate.net

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable starting materials, reducing the reliance on finite petrochemical resources. rsc.org Most synthetic phosphorus compounds are currently derived from the functionalization of extracted phosphate rocks, a finite resource. rsc.org

| Synthetic Challenge | Proposed Sustainable Approach | Potential Benefits |

| Use of hazardous reagents (e.g., PCl₃) | Development of organocatalyzed phosphorylation reactions. researchgate.net | Reduced toxicity, milder reaction conditions. |

| High energy consumption | Microwave-assisted and sonochemical methods. taylorandfrancis.comresearchgate.net | Faster reactions, lower energy input. |

| Poor atom economy | Catalytic cross-coupling for C-P bond formation. taylorandfrancis.com | Less waste, higher efficiency. |

| Generation of hazardous waste | One-pot sequential synthesis protocols. researchgate.net | Reduced purification steps and solvent use. |

Exploration of Diverse Coordination Modes and Supramolecular Architectures

The 3-(Dimethylphosphoryl)picolinonitrile scaffold is a classic example of a hemilabile ligand, containing both a "soft" phosphorus donor and a "hard" nitrogen donor from the pyridine (B92270) ring and the nitrile group. beilstein-journals.org This dual nature is ripe for exploration in coordination chemistry and the construction of complex supramolecular systems.

Future research will likely focus on:

Multidentate Ligand Behavior: Systematically investigating how the phosphoryl, pyridyl, and nitrile groups coordinate to various metal centers. The interplay between these donor sites can lead to complexes with unique geometries and reactivity. Transition metal nitrile complexes are often used because the nitrile ligand can be labile. wikipedia.org

Supramolecular Assembly: Utilizing the directional bonding capabilities of the phosphoryl and pyridyl groups to construct intricate supramolecular architectures, such as metal-organic frameworks (MOFs) and discrete metal-organic cages (MOCs). rsc.orgrsc.org These assemblies can be designed by mixing monodentate ligands with a suitable template. rsc.org The pyridylphosphine framework has been successfully used as a template for assembling such structures. beilstein-journals.org

Host-Guest Chemistry: Designing phosphoryl picolinonitrile-based macrocycles or cages that can act as hosts for specific guest molecules, with potential applications in sensing, separation, and encapsulation. The constrained environment within these structures can influence the reactivity and properties of both the host and guest. rsc.org

| Structural Feature | Potential Application | Research Direction |

| Hemilabile P,N-ligation | Catalysis, switchable systems | Synthesis of complexes with various transition metals to study ligand exchange dynamics. beilstein-journals.org |

| Directional H-bonding (P=O) | Crystal engineering, molecular recognition | Co-crystallization with hydrogen bond donors to form predictable solid-state structures. |

| Rigid Pyridine Backbone | Building blocks for MOFs and MOCs | Use as multitopic linkers in the self-assembly of porous materials and discrete cages. rsc.org |

Integration of Advanced Computational and Experimental Approaches for Deeper Understanding

A synergistic approach combining computational modeling with experimental validation is essential for a deeper understanding of the structure, bonding, and reactivity of phosphoryl picolinonitriles. ethz.ch This hybrid methodology is invaluable for elucidating reaction mechanisms and predicting molecular properties. ethz.ch

Key areas for integration include:

DFT and Ab Initio Studies: Employing Density Functional Theory (DFT) and other high-level computational methods to model the electronic structure, bonding energies, and reaction pathways of these compounds and their metal complexes. ethz.ch Such studies can provide insights into the mechanisms of phosphoryl group transfer and coordination behavior. dtic.milacs.org

Spectroscopic Characterization: Combining advanced spectroscopic techniques (e.g., multi-nuclear NMR, X-ray crystallography) with computational predictions to accurately characterize novel compounds and their dynamic behavior in solution. ethz.ch

Rational Design: Using computational screening to predict the properties of new phosphoryl picolinonitrile derivatives before their synthesis. This allows for the rational design of ligands with optimized electronic and steric properties for specific applications in catalysis or materials science. acs.org

Computational studies are particularly useful for understanding the basicity of the phosphoryl oxygen and the complexities of reactions involving the phosphoryl group. acs.org

Unexplored Frontiers in Catalytic and Materials Science Applications

While this compound is noted for its use in designing ligands for catalysis, many of its potential applications remain underexplored. myskinrecipes.com The unique electronic properties conferred by the phosphoryl group suggest significant potential in both catalysis and materials science.

Future research avenues include:

Asymmetric Catalysis: Developing chiral versions of phosphoryl picolinonitrile ligands for use in asymmetric catalysis, where the creation of a specific enantiomer of a chiral product is desired. The steric and electronic properties of the ligand can be fine-tuned to control enantioselectivity. myskinrecipes.com

Tandem Catalysis: Designing multifunctional catalysts based on phosphoryl picolinonitrile metal complexes that can facilitate multiple reaction steps in a single pot, improving efficiency and sustainability.

Phosphorescent Materials: Investigating the potential of metal complexes of phosphoryl picolinonitriles as phosphorescent emitters for applications in organic light-emitting diodes (OLEDs). The heavy phosphorus atom and the rigid ligand scaffold could promote efficient spin-orbit coupling.

Flame Retardants: Building on the known flame-retardant properties of organophosphorus compounds, new polymeric materials incorporating the phosphoryl picolinonitrile moiety could be developed with enhanced thermal stability and fire resistance. acs.org

Research into Novel Bioinorganic Applications Beyond Clinical Trials

Organophosphorus compounds are vital in numerous biochemical processes and have been developed as pharmaceuticals and agrochemicals. mdpi.comrsc.org The this compound structure, combining a phosphoryl group with a biologically relevant pyridine ring, offers intriguing possibilities for bioinorganic chemistry research, distinct from direct therapeutic applications.

Unexplored research areas include:

Enzyme Inhibition Models: Using metal complexes of phosphoryl picolinonitriles as structural or functional models for metalloenzymes, particularly those involved in phosphoryl transfer reactions. acs.orgmdpi.com This can provide fundamental insights into biological catalysis.

Biosensors: Developing fluorescent or electrochemical sensors based on phosphoryl picolinonitrile derivatives for the detection of biologically important metal ions or small molecules. The binding event could trigger a measurable change in the compound's photophysical or electrochemical properties.

Catalytic Bioscavengers: Exploring the potential of enzymes functionalized with or designed to hydrolyze phosphoryl picolinonitrile-type structures. This research could contribute to the development of new biocatalysts for the degradation of organophosphorus compounds. nih.govmdpi.com Microbial enzymes such as organophosphorus hydrolases are potent agents for decontamination. anu.edu.au

The exploration of these fundamental bioinorganic applications will expand our understanding of how these molecules interact with biological systems and could lay the groundwork for future therapeutic or diagnostic technologies.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(Dimethylphosphoryl)picolinonitrile, and what parameters influence reaction efficiency?

The synthesis involves introducing the dimethylphosphoryl group to a picolinonitrile precursor. A plausible method is nucleophilic substitution of a halogenated picolinonitrile with dimethylphosphine oxide under palladium catalysis. Critical parameters include:

- Catalyst : Pd(PPh₃)₄ or similar palladium complexes .

- Solvent : Anhydrous DMF or THF to enhance reactivity.

- Temperature : 80–120°C to balance reaction rate and side-product formation.

- Base : K₂CO₃ to neutralize HX byproducts. Yield optimization requires inert conditions and stoichiometric control of the phosphorylating agent.

Q. Which analytical techniques are pivotal for confirming the structure and purity of this compound?

Key techniques include:

Q. What are the recommended storage conditions for this compound?

Store in amber vials under argon at 2–8°C to prevent hydrolysis and photodegradation. Desiccants (e.g., 3Å molecular sieves) mitigate moisture uptake, as recommended for nitrile-containing analogs .

Advanced Research Questions

Q. How does the dimethylphosphoryl group influence reactivity in cross-coupling reactions?

The phosphoryl group is electron-withdrawing, which deactivates the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions. Strategies include:

- Elevated temperatures : 100–140°C to overcome kinetic barriers.

- Bulky ligands : Use of XPhos or SPhos ligands to stabilize Pd intermediates. Comparative studies with non-phosphorylated analogs can quantify electronic effects via Hammett parameters .

Q. What strategies resolve crystallographic discrepancies in this compound derivatives?

Discrepancies between theoretical and experimental data often arise from dynamic disorder. Solutions include:

- Low-temperature SCXRD : Reduces thermal motion artifacts (e.g., 100 K).

- Graph set analysis : Systematically categorizes hydrogen-bonding motifs to identify overlooked interactions, as described in Etter’s methodology .

- PDF analysis : Probes local structural dynamics in polycrystalline samples.

Q. How can researchers design SAR studies to probe the dimethylphosphoryl group’s role in bioactivity?

- Analog synthesis : Replace dimethylphosphoryl with diethyl or diphenyl groups.

- Binding assays : Use ITC to measure affinity changes for target enzymes.

- Computational docking : AutoDock Vina predicts binding modes influenced by the phosphoryl group’s steric/electronic profile.

- Metabolic stability : Assess in vitro half-life in hepatic microsomes.

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC) to detect intermediates.

- Crystallization : Slow evaporation from ethanol/water mixtures improves crystal quality for SCXRD.

- Data interpretation : Compare ³¹P NMR shifts with phosphorylated pyridine derivatives (e.g., δ 25 ppm for diethyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.